molecular formula C13H17N3O B8139028 2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one

2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8139028
M. Wt: 231.29 g/mol
InChI Key: PXUFOMGXPQEEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a spiro-connected bicyclic system. The presence of both pyridine and diazaspiro moieties in its structure makes it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the desired spirocyclic compound with high yield and excellent selectivity . The reaction conditions typically involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the spirocyclic system.

Scientific Research Applications

2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one exerts its effects involves the inhibition of kinase activity of receptor interaction protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death and offering therapeutic potential in various inflammatory diseases . The compound interacts with the active site of RIPK1, leading to the suppression of its kinase activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-3-yl)-2,7-diazaspiro[4.5]decan-1-one stands out due to its specific structural configuration, which allows for high selectivity and potency as a kinase inhibitor. Its unique spirocyclic framework provides stability and specificity in binding to molecular targets, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

2-pyridin-3-yl-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-12-13(4-2-7-15-10-13)5-8-16(12)11-3-1-6-14-9-11/h1,3,6,9,15H,2,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUFOMGXPQEEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)C3=CN=CC=C3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.